4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE
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Overview
Description
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzofuran core, which is known for its diverse biological activities, and a unique combination of functional groups that contribute to its chemical reactivity and potential therapeutic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzofuran core and introduce the various substituents through a series of reactions such as halogenation, methylation, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high-quality output.
Chemical Reactions Analysis
Types of Reactions
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to modify the functional groups, such as converting the amide to an amine.
Substitution: The chloro group can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution of the chloro group can result in various substituted benzofuran derivatives.
Scientific Research Applications
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(AZEPAN-1-YL)METHYL]-3-HYDROXY-6H-BENZO[C]CHROMEN-6-ONE: Shares a similar azepane and benzofuran structure but differs in the functional groups attached.
4-HYDROXY-2-QUINOLONES: Contains a similar hydroxyl group and aromatic system but has a different core structure.
Uniqueness
4-[(AZEPAN-1-YL)METHYL]-N-(3-CHLORO-4-METHOXYPHENYL)-5-HYDROXY-2-METHYL-1-BENZOFURAN-3-CARBOXAMIDE is unique due to its specific combination of functional groups and the benzofuran core, which contribute to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
4-(azepan-1-ylmethyl)-N-(3-chloro-4-methoxyphenyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4/c1-15-22(24(29)26-16-7-9-20(30-2)18(25)13-16)23-17(19(28)8-10-21(23)31-15)14-27-11-5-3-4-6-12-27/h7-10,13,28H,3-6,11-12,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRMXJRFXDUOECF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2CN3CCCCCC3)O)C(=O)NC4=CC(=C(C=C4)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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